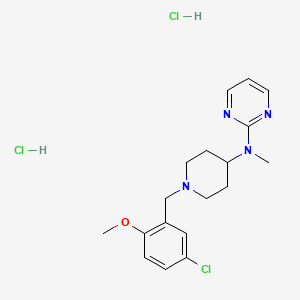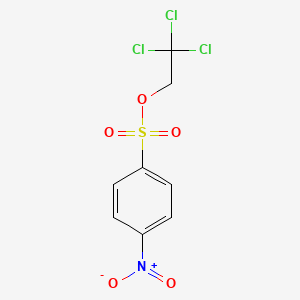
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate typically involves the condensation of thiophene derivatives with isocyanates under controlled conditions. One common method involves the reaction of 3-(thiophen-2-yl)prop-2-enoyl chloride with isopropyl isocyanate in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:
作用機序
The mechanism of action of Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The isocyano group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .
類似化合物との比較
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different functional groups.
3-(Thiophen-2-yl)propanoic Acid: Another thiophene derivative with applications in medicinal chemistry.
Thiophene-2-boronic Acid Pinacol Ester: Used in organic synthesis and material science.
Uniqueness
Propan-2-yl 2-isocyano-3-(thiophen-2-yl)prop-2-enoate is unique due to its combination of an isocyano group and a thiophene ring, which imparts distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
76203-13-9 |
|---|---|
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC名 |
propan-2-yl 2-isocyano-3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H11NO2S/c1-8(2)14-11(13)10(12-3)7-9-5-4-6-15-9/h4-8H,1-2H3 |
InChIキー |
GBZSMEBCRUGQAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C(=CC1=CC=CS1)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



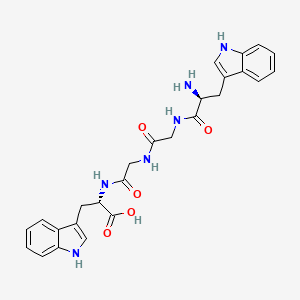
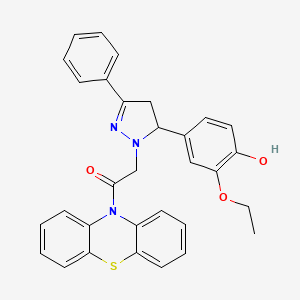
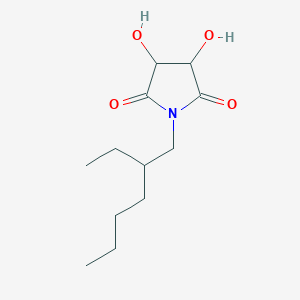

![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)


